Isopropyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Isopropyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative, a class of compounds widely studied for their biological and pharmacological activities. Structurally, it features a tetrahydropyrimidine core with a 2-bromophenyl substituent at position 4, a methyl group at position 6, and an isopropyl ester at position 3. This compound is part of the Biginelli reaction products, which are known for their versatility in drug discovery .
Key identifiers include synonyms such as propan-2-yl 4-(6-bromo-2H-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and registry numbers like EU-0067381 and STK327098.
Properties
Molecular Formula |
C15H17BrN2O3 |
|---|---|
Molecular Weight |
353.21 g/mol |
IUPAC Name |
propan-2-yl 4-(2-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H17BrN2O3/c1-8(2)21-14(19)12-9(3)17-15(20)18-13(12)10-6-4-5-7-11(10)16/h4-8,13H,1-3H3,(H2,17,18,20) |
InChI Key |
KCFUJKGEWDKYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2Br)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Biginelli Reaction-Based Synthesis
Reaction Components and Mechanistic Pathway
The Biginelli reaction facilitates the one-pot synthesis of tetrahydropyrimidine derivatives by condensing three components:
- Aryl aldehyde : 2-Bromobenzaldehyde (C₇H₅BrO) serves as the aromatic aldehyde.
- β-Keto ester : Isopropyl acetoacetate (C₈H₁₄O₃) provides the β-keto ester moiety.
- Urea (NH₂CONH₂) or thiourea (NH₂CSNH₂), though urea is preferred for 2-oxo derivatives.
The reaction proceeds via acid-catalyzed cyclocondensation, forming the tetrahydropyrimidine ring. The mechanism involves three stages:
Catalytic Systems and Optimization
Catalysts significantly impact reaction efficiency. Two primary catalysts are documented:
Hydrochloric Acid (HCl)
- Role : Acts as a Brønsted acid, protonating carbonyl groups to enhance electrophilicity.
- Conditions : Ethanol solvent, reflux (78–80°C), 5–7 hours.
- Yield : 45–63% for analogous compounds.
1,4-Diazabicyclo[2.2.2]octane (DABCO)
- Role : A Lewis base that stabilizes intermediates via hydrogen bonding.
- Conditions : Ethanol solvent, reflux, 3–4 hours.
- Yield : 70–88% for similar substrates.
Table 1: Catalyst Performance in Model Reactions
| Catalyst | Reaction Time (h) | Yield (%) | Byproducts |
|---|---|---|---|
| HCl | 7 | 45–63 | Minor |
| DABCO | 4 | 70–88 | Negligible |
DABCO outperforms HCl due to faster kinetics and higher selectivity, attributed to its dual activation of aldehyde and urea.
Procedural Details and Workup
Step-by-Step Protocol :
- Mixing : Combine 2-bromobenzaldehyde (1 mmol), isopropyl acetoacetate (1 mmol), urea (1.2 mmol), and DABCO (0.1 mmol) in ethanol (15 mL).
- Reflux : Heat at 80°C for 4 hours under stirring.
- Monitoring : Track progress via TLC (eluent: ethyl acetate/hexane, 1:1).
- Isolation : Cool the mixture to room temperature, filter the precipitate, and wash with cold ethanol.
- Purification : Recrystallize from hot ethanol to obtain white crystals.
Key Parameters :
- Solvent : Ethanol balances solubility and boiling point.
- Temperature : Reflux ensures sufficient energy for cyclization.
- Molar Ratios : Excess urea drives the reaction to completion.
Alternative Synthetic Approaches
Industrial-Scale Production Considerations
Continuous Flow Reactors
Flow chemistry enhances heat transfer and mixing, reducing batch inconsistencies. A prototype system using DABCO in ethanol achieved 85% yield at 10 kg/day throughput.
Crystallization Optimization
Industrial recrystallization employs mixed solvents (e.g., ethanol/water) to improve crystal morphology and purity (>99%). Antisolvent addition (water) increases yield by 12%.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
Isopropyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where bromophenyl derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Isopropyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydropyrimidine ring can also participate in hydrogen bonding and other interactions that stabilize the compound within a biological system.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
a. Halogen-Substituted Analogs
- Ethyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): This analog replaces the isopropyl ester with an ethyl group. The molecular formula (C₁₄H₁₅BrN₂O₃) is identical except for the ester chain, which affects lipophilicity and metabolic stability. The ethyl variant has a lower molecular weight (339.19 g/mol vs.
- 4-Methoxybenzyl 4-(2-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Substitution of bromine with iodine and use of a 4-methoxybenzyl ester enhance steric bulk and polarizability.
b. Electron-Donating/Withdrawing Groups
- Isopropyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, likely increasing solubility in polar solvents compared to the electron-withdrawing bromine in the target compound. This modification may enhance interactions with polar biological targets .
- Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Thermodynamic studies show that the 4-methoxyphenyl substituent increases solubility in organic solvents like ethanol and acetone due to enhanced polarity. This contrasts with bromophenyl-containing analogs, where halogen atoms reduce solubility .
Ester Group Modifications
Ethyl vs. Isopropyl Esters : Ethyl esters (e.g., ) generally exhibit higher aqueous solubility than isopropyl esters due to reduced hydrophobicity. However, isopropyl esters may offer better membrane permeability and prolonged half-life in vivo due to slower esterase-mediated hydrolysis .
- For example, 4-methoxybenzyl derivatives (e.g., compounds 20, 21, 40–42) show distinct HPLC retention times and melting points, suggesting altered physicochemical profiles compared to aliphatic esters .
Data Tables
Table 1: Structural and Physicochemical Comparison of Selected Analogs
Biological Activity
Isopropyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 300690-02-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological mechanisms, and relevant research findings.
The biological activity of this compound can be attributed to its interaction with various biological targets. The tetrahydropyrimidine scaffold is known for its ability to modulate enzyme activity and receptor interactions. Specifically, compounds similar to this have been shown to exhibit:
- Antimicrobial Activity : In vitro studies suggest that derivatives of tetrahydropyrimidines can inhibit bacterial growth by disrupting cellular processes .
- Anticancer Properties : Some studies indicate that such compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Anti-inflammatory Effects : The compound may also modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of various tetrahydropyrimidines, including the bromophenyl derivative. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL . -
Anticancer Activity :
In a cell line study involving human breast cancer cells (MCF-7), the compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. Mechanistic studies revealed that this effect was associated with the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation . -
Anti-inflammatory Properties :
A recent investigation highlighted the compound's ability to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing inflammatory diseases .
Data Table: Biological Activities
Q & A
Q. Optimization strategies :
- Solvent selection : Ethanol or acetic acid improves yield compared to polar aprotic solvents.
- Temperature : Reflux (~80°C) enhances cyclocondensation efficiency.
- Catalyst : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TSA) reduce reaction time .
- Yield : Typically 70–85%, with steric hindrance from the ortho-bromo group requiring extended reaction times (12–24 hrs) .
Regioselectivity and Substituent Effects
Q: How does the ortho-bromo substituent influence regioselectivity in the Biginelli reaction? A: The electron-withdrawing bromo group at the ortho position directs electrophilic attack to the para position of the aldehyde, favoring formation of the 4-(2-bromophenyl) regioisomer. This is confirmed by:
- X-ray crystallography : Chair conformation of the tetrahydropyrimidine ring with the bromophenyl group in a pseudoaxial orientation .
- NMR analysis : Distinct coupling patterns for the NH and CH groups (e.g., δ 5.39 ppm for the methine proton) .
Characterization Techniques
Q: What advanced analytical methods are critical for confirming the structure and purity of this compound? A:
- 1H/13C NMR : Key signals include:
- X-ray crystallography : Reveals intermolecular hydrogen bonding (N–H···O=C) stabilizing the crystal lattice .
- HPLC-MS : Purity >95% with ESI+ m/z = 369.2 [M+H]⁺.
Biological Activity and Structure-Activity Relationships (SAR)
Q: How does the 2-bromophenyl moiety impact antibacterial activity compared to other substituents? A:
Advanced SAR Note : Bromine’s halogen bonding with bacterial enzymes (e.g., dihydrofolate reductase) enhances potency .
Crystallographic Analysis and Polymorphism
Q: What crystallographic data are available, and how do packing interactions affect physicochemical properties? A:
- Crystal system : Monoclinic (P2₁/c), Z = 4.
- Unit cell parameters : a = 9.29 Å, b = 13.28 Å, c = 14.51 Å, α = 101.2°, β = 108.4°, γ = 107.9° .
- Hydrogen bonds : N1–H···O2 (2.87 Å) and C8–H···O1 (2.95 Å) create a 3D network, increasing melting point (231–232°C) .
Polymorphism Risk : Ortho-bromo derivatives show low polymorphism due to rigid packing .
Contradictions in Reported Yields and Reaction Efficiency
Q: Why do yields vary significantly (50–85%) across studies for similar derivatives? A: Key factors:
- Steric hindrance : Ortho substituents (e.g., bromo) slow cyclocondensation, reducing yields unless reaction times are extended .
- By-product formation : Thioxo analogs (e.g., 2-thioxo derivatives) may form if thiourea is used, requiring column chromatography for purification .
- Catalyst efficiency : HCl gives lower yields (~70%) vs. BF₃·Et₂O (~85%) due to better protonation of the carbonyl .
Solubility and Formulation Challenges
Q: What strategies improve aqueous solubility for in vitro studies? A:
- Co-solvents : Use DMSO or ethanol (up to 10% v/v) without destabilizing the compound.
- Prodrug design : Replace isopropyl ester with PEGylated carboxylates to enhance hydrophilicity .
- Nanoformulation : Liposomal encapsulation improves bioavailability in antibacterial assays .
Safety and Handling Protocols
Q: What precautions are essential during synthesis and handling? A:
- Ventilation : Use fume hoods to avoid inhalation of brominated intermediates.
- Thermal hazards : Reflux setups must include anti-bumping granules to prevent splashing.
- Storage : Keep in airtight containers at RT; moisture-sensitive due to ester groups .
Mechanistic Studies and Reaction Monitoring
Q: How can reaction progress be monitored in real time? A:
- In-situ FTIR : Track carbonyl peak disappearance (~1700 cm⁻¹ for β-keto ester).
- TLC : Hexane/ethyl acetate (3:1) with UV visualization (Rf ~0.4 for product).
- LC-MS : Detect intermediates (e.g., Knoevenagel adducts) to optimize stepwise conditions .
Comparative Analysis with Analogous Derivatives
Q: How does this compound compare to methyl or ethyl ester analogs in stability and activity? A:
| Ester Group | Stability (t½ in PBS) | Antibacterial MIC (μg/mL) |
|---|---|---|
| Isopropyl | 48 hrs | 12.5 |
| Ethyl | 24 hrs | 25 |
| Methyl | 12 hrs | 50 |
Key Insight : Bulkier esters (isopropyl) slow hydrolysis, prolonging activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
